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molecular formula C10H8N2O4 B8537691 1h-Benzimidazole-2,7-dicarboxylic acid,7-methyl ester

1h-Benzimidazole-2,7-dicarboxylic acid,7-methyl ester

Cat. No. B8537691
M. Wt: 220.18 g/mol
InChI Key: CQFCSOARXQLIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06316482B1

Procedure details

To a suspension of methyl 2-formyl-1H-benzimidazole-4-carboxylate (460 mg) in a mixture of water (3.2 ml) and t-butyl alcohol (12 ml) were added 2-methyl-2-butene (700 mg) and sodium dihydrogenphosphate (387 mg) in water bath. To the mixture was added portionwise sodium chlorite (901 mg) and stirred for 1 day at same temperature. The reaction mixture was cooled in an ice bath, adjusted to pH 4 with 1N hydrochloric acid and the precipitate was collected by vacuum filtration. The precipitate was washed with ethyl acetate and methanol to give methyl 2-carboxy-1H-benzimidazole-4-carboxylate (400 mg).
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
387 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
901 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[NH:7][C:6]2[CH:8]=[CH:9][CH:10]=[C:11]([C:12]([O:14][CH3:15])=[O:13])[C:5]=2[N:4]=1)=[O:2].CC(=CC)C.P([O-])(O)(O)=[O:22].[Na+].Cl([O-])=O.[Na+].Cl>O.C(O)(C)(C)C>[C:1]([C:3]1[NH:7][C:6]2[CH:8]=[CH:9][CH:10]=[C:11]([C:12]([O:14][CH3:15])=[O:13])[C:5]=2[N:4]=1)([OH:22])=[O:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
C(=O)C1=NC2=C(N1)C=CC=C2C(=O)OC
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
387 mg
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
901 mg
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
3.2 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 day at same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
The precipitate was washed with ethyl acetate and methanol

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(=O)(O)C1=NC2=C(N1)C=CC=C2C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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